
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol . This compound is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents. The presence of the Boc (tert-butoxycarbonyl) protecting group and the hydroxyl group at the 6th position makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxylation at the 6th Position: The hydroxyl group can be introduced through selective oxidation or hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反应分析
Types of Reactions
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group or to modify the tetrahydroisoquinoline core.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deprotected or modified tetrahydroisoquinoline derivatives.
Substitution: Formation of tosylates or mesylates.
科学研究应用
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The hydroxyl group at the 6th position may also play a role in its reactivity and interactions.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the Boc protecting group and hydroxyl group.
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the Boc protecting group.
2-Boc-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 6th position.
Uniqueness
2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both the Boc protecting group and the hydroxyl group at the 6th position. This combination provides versatility in synthetic applications and potential biological activities.
属性
CAS 编号 |
1638765-20-4 |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 6-hydroxy-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-9-8-11-10-12(18)6-7-13(11)16(17,4)5/h6-7,10,18H,8-9H2,1-5H3 |
InChI 键 |
HJRVKJMAOHLICV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
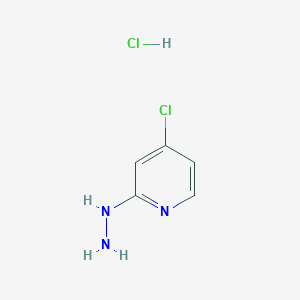
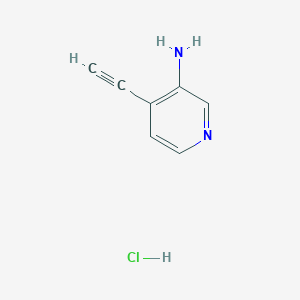
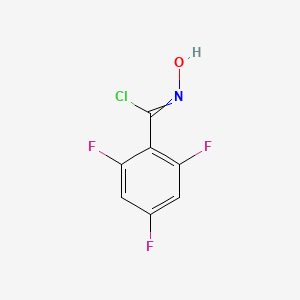

![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)
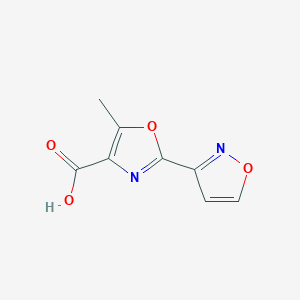
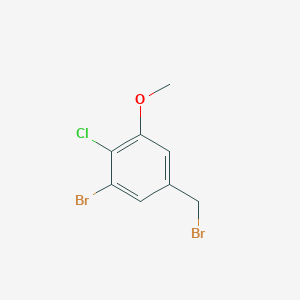
![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
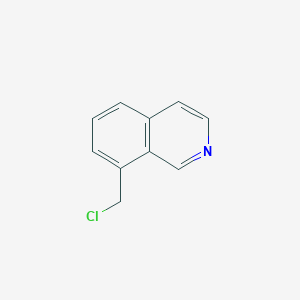
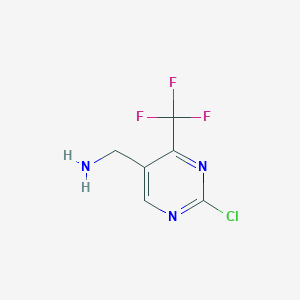
![3-Chlorothieno[3,2-c]pyridine](/img/structure/B13681386.png)


